molecular formula C16H19ClF3NO4S2 B2687976 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine CAS No. 1448122-80-2

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Cat. No. B2687976
CAS RN: 1448122-80-2
M. Wt: 445.9
InChI Key: OVLINFVEKVVXSJ-UHFFFAOYSA-N
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Description

“1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine” is a complex organic compound. It contains a 4-chloro-3-(trifluoromethyl)phenyl group and a cyclohexylsulfonyl group attached to an azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the azetidine ring. The 4-chloro-3-(trifluoromethyl)phenyl group and the cyclohexylsulfonyl group would likely have significant impacts on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl and trifluoromethyl groups could make it reactive towards certain nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could impact its polarity, and the cyclohexyl group could influence its hydrophobicity .

Scientific Research Applications

Environmental Degradation and Biodegradability of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which share a similar trifluoromethyl group with the specified compound, have been extensively used in industrial and commercial applications due to their unique properties. Research has shown that these compounds can undergo microbial and abiotic degradation, leading to the formation of perfluoroalkyl acids, which have raised environmental concerns due to their persistence and potential toxicity. Understanding the environmental fate and biodegradability of these compounds is crucial for assessing their impact and managing their use (Liu & Avendaño, 2013).

Medicinal Significance of Sulfonyl-Containing Motifs

The presence of sulfonyl groups in pharmaceuticals is significant, as demonstrated by various sulfur (SVI)-containing motifs, including sulfonyl or sulfonamide-based analogues. These compounds exhibit a wide range of pharmacological properties and are instrumental in developing new therapeutic agents for treating various diseases. The versatility and structural diversity of sulfonyl-containing compounds underscore their importance in drug discovery and development (Zhao et al., 2018).

Sulfonamide Inhibitors and Their Pharmaceutical Applications

Sulfonamide compounds, due to their bacteriostatic properties, have played a crucial role in the development of antibiotics and other therapeutic agents. Recent reviews highlight the ongoing research into sulfonamide inhibitors targeting various diseases, demonstrating the compound class's continued relevance in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental and Biological Monitoring of Polyfluoroalkyl Substances

The persistence and bioaccumulation potential of polyfluoroalkyl substances, similar to the trifluoromethyl group, have led to increased scrutiny regarding their environmental and health impacts. Studies have documented their presence in various ecosystems and organisms, prompting efforts to understand their behavior and mitigate potential risks (Houde et al., 2006).

Mechanism of Action

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-cyclohexylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3NO4S2/c17-15-7-6-12(8-14(15)16(18,19)20)27(24,25)21-9-13(10-21)26(22,23)11-4-2-1-3-5-11/h6-8,11,13H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLINFVEKVVXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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